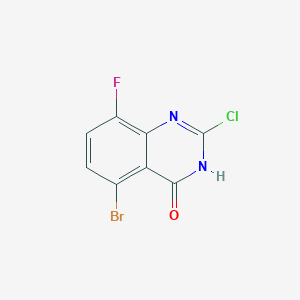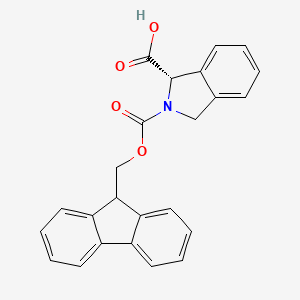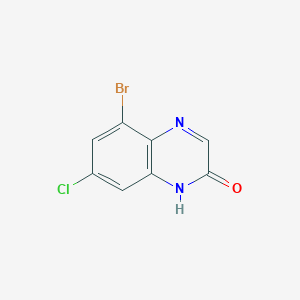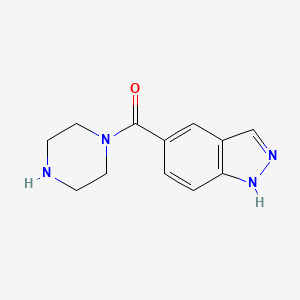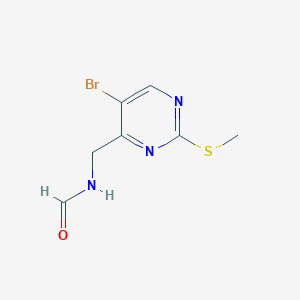
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry, particularly as kinase inhibitors. This compound is characterized by the presence of a bromine atom, a methylthio group, and a formamide group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide typically involves multiple steps:
Bromination: The starting material, 2-(methylthio)pyrimidine, undergoes bromination to introduce the bromine atom at the 5-position of the pyrimidine ring.
Formylation: The brominated intermediate is then subjected to formylation to introduce the formamide group at the 4-position.
Methylation: The final step involves the methylation of the formylated intermediate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the formamide group can undergo reduction to an amine.
Hydrolysis: The formamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are used for hydrolysis.
Major Products Formed
Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer treatment.
Biological Studies: The compound is used in studies related to enzyme inhibition and signal transduction pathways.
Chemical Biology: It serves as a probe to study the interactions of pyrimidine derivatives with biological targets.
Pharmaceutical Industry: The compound is used in the synthesis of potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- (5-Bromo-2-(methylthio)pyrimidin-4-yl)methanol
- 5-Bromo-2-(4-morpholino)pyrimidine
Uniqueness
N-((5-bromo-2-(methylthio)pyrimidin-4-yl)methyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formamide group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C7H8BrN3OS |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
N-[(5-bromo-2-methylsulfanylpyrimidin-4-yl)methyl]formamide |
InChI |
InChI=1S/C7H8BrN3OS/c1-13-7-10-2-5(8)6(11-7)3-9-4-12/h2,4H,3H2,1H3,(H,9,12) |
InChI Key |
OEHIPERMXHTNDS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)CNC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
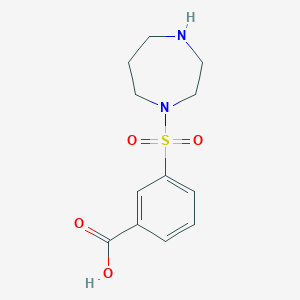
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)



